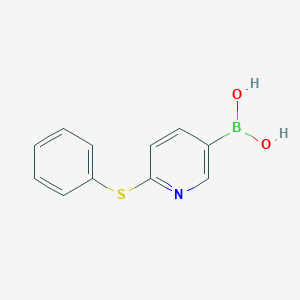

2-(Phenylthio)pyridine-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Phenylthio)pyridine-5-boronic acid is an organoboron compound with the molecular formula C11H10BNO2S It is a boronic acid derivative that features a pyridine ring substituted with a phenylthio group at the 2-position and a boronic acid group at the 5-position

Mecanismo De Acción

Target of Action

The primary target of the compound (6-(Phenylthio)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(6-(Phenylthio)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound (6-(Phenylthio)pyridin-3-yl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The molecular and cellular effects of (6-(Phenylthio)pyridin-3-yl)boronic acid’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The action, efficacy, and stability of (6-(Phenylthio)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be effective in a wide range of environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylthio)pyridine-5-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, a halogenated pyridine can undergo lithium-halogen exchange using an organolithium reagent, followed by treatment with a boron source such as trimethyl borate or boronic acid derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Phenylthio)pyridine-5-boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.

Oxidation and Reduction: The phenylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.

Substitution Reactions: The boronic acid group can participate in substitution reactions, such as forming boronate esters with diols.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4), bases like potassium phosphate, and solvents such as 1,4-dioxane and water.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation of the phenylthio group.

Substitution: Diols or alcohols can react with the boronic acid group to form boronate esters.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: From oxidation of the phenylthio group.

Boronate Esters: From substitution reactions with diols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that boronic acids, including 2-(phenylthio)pyridine-5-boronic acid, exhibit promising anticancer properties. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The compound's ability to form reversible covalent bonds with diols allows it to target specific biological pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives of boronic acids can act as inhibitors of the CXCR1 and CXCR2 chemokine receptors, which play roles in inflammatory diseases and cancer progression .

Antiviral Applications

The compound's structural features make it a candidate for developing antiviral agents targeting RNA-dependent RNA polymerase (RdRp) in influenza viruses. Compounds with similar boronic acid moieties have been synthesized to disrupt protein-protein interactions critical for viral replication. For example, certain pyridine derivatives have demonstrated significant inhibitory activity against RdRp, suggesting that this compound could be explored for similar applications .

Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals. The presence of the phenylthio group enhances the reactivity of this compound in these reactions, facilitating the formation of complex organic molecules with diverse functional groups. This application is critical for creating new drug candidates and materials with tailored properties .

Synthesis of Novel Materials

The compound can also serve as a building block for synthesizing advanced materials, including polymers and nanocomposites. Its ability to form stable complexes with metals can be exploited in catalysis and material science, particularly in developing new catalysts for organic transformations .

Sensor Development

Due to its ability to bind selectively to diols and sugars, this compound has potential applications in developing sensors for glucose monitoring and other biochemical assays. The compound's boronate moiety can be utilized in creating glucose-responsive polymer systems that change properties upon binding glucose, making it valuable for diabetes management technologies .

Drug Delivery Systems

The incorporation of boronic acids into drug delivery systems has been explored extensively. For instance, conjugates of chitosan with phenylboronic acid have shown enhanced cellular uptake and targeted delivery capabilities for anticancer drugs . This approach could be adapted using this compound to improve the efficacy of therapeutic agents through better targeting and reduced side effects.

Case Studies

Comparación Con Compuestos Similares

- 2-Fluoropyridine-5-boronic acid pinacol ester

- 2-(Hydroxymethyl)pyridine-5-boronic acid

- Pyridine-2-boronic acid

Comparison: 2-(Phenylthio)pyridine-5-boronic acid is unique due to the presence of the phenylthio group, which imparts distinct reactivity compared to other pyridine boronic acids. For example, the phenylthio group can undergo oxidation to form sulfoxides and sulfones, providing additional functionalization options. In contrast, compounds like 2-Fluoropyridine-5-boronic acid pinacol ester and 2-(Hydroxymethyl)pyridine-5-boronic acid have different substituents that influence their reactivity and applications .

Actividad Biológica

2-(Phenylthio)pyridine-5-boronic acid (CAS No. 1313760-66-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenylthio group and a boronic acid moiety. Its molecular formula is C10H10BNO2S. The presence of the boronic acid functional group is significant as it allows for interactions with various biological targets, making it a versatile scaffold in drug design.

Target Interaction : this compound can interact with several biological targets, including enzymes and receptors involved in metabolic pathways. Its boronic acid functionality enables it to form reversible covalent bonds with diols in biomolecules, which can modulate their activity.

Biochemical Pathways : The compound has been shown to influence pathways related to cancer metabolism and antimicrobial resistance. Its ability to inhibit specific kinases and enzymes suggests potential applications in cancer therapy and infectious disease treatment.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study evaluating its cytotoxic effects on various cancer cell lines revealed:

| Cell Line | IC50 (μM) |

|---|---|

| Ovarian Cancer | 0.304 |

| Breast Cancer | >1.0 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. In vitro studies have demonstrated significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several notable studies have highlighted the biological activity of this compound:

- Cytotoxicity in Cancer Cell Lines : A comparative analysis showed that modifications to the compound's structure could enhance its potency against ovarian cancer cells while reducing toxicity towards healthy cells .

- Antimicrobial Efficacy : A study focused on its activity against resistant strains of bacteria demonstrated that certain derivatives had significant antibacterial effects, indicating potential as new therapeutic agents .

- Enzymatic Inhibition : The compound has shown strong inhibitory activity against specific kinases involved in cancer metabolism, with some exhibiting IC50 values in the nanomolar range .

Propiedades

IUPAC Name |

(6-phenylsulfanylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTKVNHGSMDTAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.